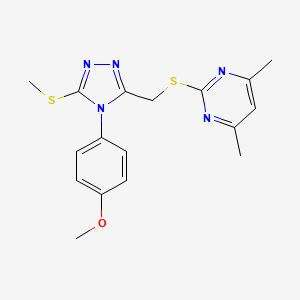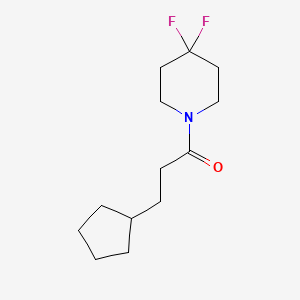![molecular formula C27H26N6O3 B2925334 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 441289-91-4](/img/structure/B2925334.png)
7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound known for its unique structural features and potential applications across various scientific fields. This compound is characterized by its tetrazolopyrimidine core, which is adorned with multiple substituents, each contributing to its overall chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. Initial steps often include the preparation of intermediate compounds, which undergo condensation reactions to form the tetrazolopyrimidine ring. Reaction conditions such as temperature, pressure, and the use of specific catalysts or solvents can vary depending on the exact synthetic route employed.
Industrial Production Methods: Industrial synthesis may utilize automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product. Techniques such as crystallization, filtration, and distillation are employed to purify the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions including oxidation, reduction, and substitution. The aromatic rings within the structure are particularly reactive towards electrophilic aromatic substitution reactions, while the amide group can participate in nucleophilic acyl substitution.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids or bases for catalytic purposes, oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction processes. Reaction conditions may involve specific temperatures, solvents, and pH levels to optimize product formation.
Major Products Formed: Depending on the reaction, major products may include derivatives with modified functional groups or entirely new compounds formed through rearrangements or ring-opening reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, derivatives of this compound may exhibit bioactive properties, making them candidates for drug development or as biochemical probes in studying enzyme activity and cellular processes.
Medicine: Potential medicinal applications include the development of novel pharmaceuticals targeting specific biological pathways or diseases. The presence of the tetrazolopyrimidine core suggests potential activity in central nervous system disorders or as anti-inflammatory agents.
Industry: Industrial applications might involve the use of this compound in materials science, such as the development of new polymers or advanced materials with specific chemical resistance or mechanical properties.
Mecanismo De Acción
The mechanism by which 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects typically involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific cellular responses. Detailed studies on the compound’s binding affinities, molecular docking, and kinetic assays are crucial to understanding its precise mechanism of action.
Comparación Con Compuestos Similares
5-methyl-N-(p-tolyl)-tetrazolopyrimidine-6-carboxamide
7-(4-hydroxyphenyl)-tetrazolopyrimidine
4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives with varying substituents
Propiedades
IUPAC Name |
7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-17-9-12-21(13-10-17)29-26(34)24-18(2)28-27-30-31-32-33(27)25(24)20-11-14-22(23(15-20)35-3)36-16-19-7-5-4-6-8-19/h4-15,25H,16H2,1-3H3,(H,29,34)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAXJMAAWIYHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2925253.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925256.png)
![4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2925257.png)


![2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2925261.png)
![4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride](/img/structure/B2925264.png)

![4-{[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2925267.png)



![N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925273.png)

